tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available materials. One common method involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
tert-Butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- tert-Butyl 1-indolecarboxylate
- 1- (tert-Butoxycarbonyl)indole
- 1-Indolecarboxylic acid tert-butyl ester
Uniqueness
tert-Butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
1525035-31-7 |
---|---|
Molecular Formula |
C13H17ClN2O2 |
Molecular Weight |
268.7 |
Purity |
95 |
Origin of Product |
United States |
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